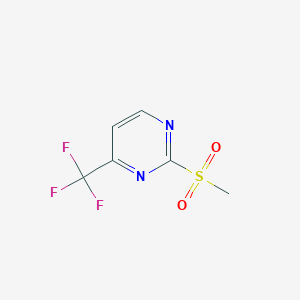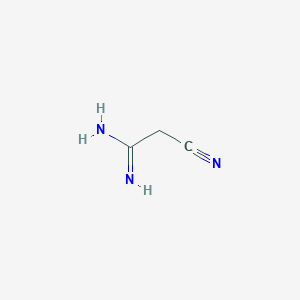
2-Cyanoacetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyanoacetimidamide is an organic compound with the molecular formula C3H5N3 It is a derivative of acetamidine, where a cyano group is attached to the carbon adjacent to the amidine group
Métodos De Preparación
2-Cyanoacetimidamide can be synthesized through several methods. One common approach involves the reaction of cyanoacetamide with ammonia or amines under specific conditions. The reaction typically proceeds as follows:
Reaction with Ammonia: Cyanoacetamide is treated with ammonia in the presence of a catalyst, such as sodium or potassium hydroxide, to yield this compound.
Reaction with Amines: Cyanoacetamide can also react with primary or secondary amines to form substituted 2-Cyanoacetimidamides. This reaction is often carried out in an organic solvent like ethanol or methanol, under reflux conditions.
Industrial production methods for this compound generally involve large-scale reactions using similar principles but optimized for higher yields and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
2-Cyanoacetimidamide undergoes various chemical reactions, making it a valuable intermediate in organic synthesis. Some of the key reactions include:
Substitution Reactions: The cyano group in this compound can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of a wide range of derivatives.
Condensation Reactions: this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form heterocyclic compounds.
Cyclization Reactions: The compound can undergo cyclization reactions to form various nitrogen-containing heterocycles, which are important in medicinal chemistry.
Common reagents used in these reactions include bases like sodium hydroxide, catalysts such as palladium or platinum, and solvents like ethanol or dimethyl sulfoxide. The major products formed from these reactions are often heterocyclic compounds, which have significant applications in pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
2-Cyanoacetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, which are important in the development of new materials and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: this compound derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Cyanoacetimidamide involves its ability to act as a nucleophile due to the presence of the cyano and amidine groups. These functional groups can interact with various molecular targets, leading to the formation of stable complexes or the inhibition of specific enzymes. The pathways involved in these interactions often include nucleophilic addition or substitution reactions, which are crucial in the synthesis of biologically active compounds.
Comparación Con Compuestos Similares
2-Cyanoacetimidamide can be compared with other similar compounds, such as cyanoacetamide and cyanoacetic acid. While all these compounds contain the cyano group, their reactivity and applications differ significantly:
Cyanoacetamide: This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. It is less reactive than this compound due to the absence of the amidine group.
Cyanoacetic Acid: This compound is used in the synthesis of various esters and amides. It is more acidic than this compound and is often used in reactions requiring a strong nucleophile.
The uniqueness of this compound lies in its dual functionality, which allows it to participate in a broader range of chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C3H5N3 |
|---|---|
Peso molecular |
83.09 g/mol |
Nombre IUPAC |
2-cyanoethanimidamide |
InChI |
InChI=1S/C3H5N3/c4-2-1-3(5)6/h1H2,(H3,5,6) |
Clave InChI |
NUPLLTDVHPEUQM-UHFFFAOYSA-N |
SMILES canónico |
C(C#N)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




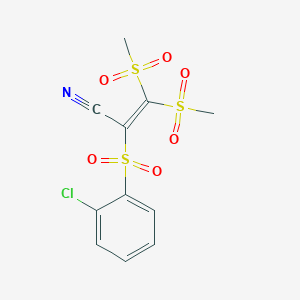
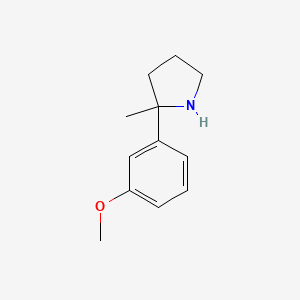
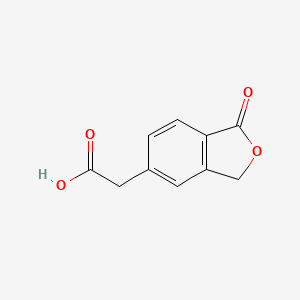


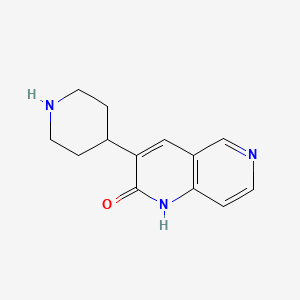
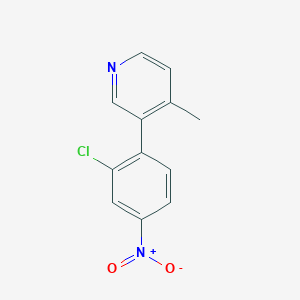
![Diethyl {[(5-benzoyl-1H-pyrrol-2-yl)acetyl]oxy}propanedioate](/img/structure/B8587797.png)
![2,2-Dimethyl-1-[4-(6-nitro-pyridin-3-yl)-piperazin-1-yl]-propan-1-one](/img/structure/B8587805.png)
![4,7-Dimethyl-5-[2-(morpholin-4-yl)ethoxy]-1H-indole-2,3-dione](/img/structure/B8587812.png)
![4-{[(2-Chloroethyl)sulfanyl]methyl}-5-methyl-1H-imidazole](/img/structure/B8587818.png)
